molecular formula C21H19NO B3351572 4-(Dibenzylamino)benzaldehyde CAS No. 3748-17-2

4-(Dibenzylamino)benzaldehyde

Cat. No.: B3351572
CAS No.: 3748-17-2
M. Wt: 301.4 g/mol
InChI Key: SEMIDUTZXZKVAS-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)benzaldehyde is a benzaldehyde derivative featuring a dibenzylamino substituent at the para position of the aromatic ring. Its molecular formula is C₂₁H₁₉NO, with a molecular weight of 301.39 g/mol (CAS: 85171-94-4) . The dibenzylamino group (-N(CH₂Ph)₂) imparts significant steric bulk and electron-donating properties, influencing its reactivity and applications in organic synthesis. This compound is primarily utilized as an intermediate in pharmaceuticals and materials science, particularly in the synthesis of hydrazones (e.g., this compound-N,N-diphenylhydrazone) . Its synthesis often involves reductive amination or condensation reactions, as demonstrated in the preparation of cyclopentane derivatives for drug discovery .

Properties

IUPAC Name

4-(dibenzylamino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-17-20-11-13-21(14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIDUTZXZKVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568141
Record name 4-(Dibenzylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3748-17-2
Record name 4-(Dibenzylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dibenzylamino)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. Additionally, the dibenzylamino group can interact with cellular receptors and enzymes, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 4-(dibenzylamino)benzaldehyde with structurally related benzaldehyde derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound 85171-94-4 C₂₁H₁₉NO 301.39 -N(CH₂Ph)₂ (dibenzylamino) Pharmaceutical intermediates, hydrazone synthesis
4-(Dimethylamino)benzaldehyde 100-10-7 C₉H₁₁NO 149.19 -N(CH₃)₂ (dimethylamino) Ehrlich’s reagent (amino acid detection), anticancer Schiff bases
4-(Diethylamino)benzaldehyde 120-00-0 C₁₁H₁₅NO 177.24 -N(CH₂CH₃)₂ (diethylamino) Solvatochromic dyes, fluorescence studies
4-(N,N-Dimethylamino)cinnamaldehyde 6205-18-1 C₁₁H₁₃NO 175.23 -N(CH₃)₂ + α,β-unsaturated aldehyde Cyanines for optical materials
4-Hydroxybenzaldehyde 123-08-0 C₇H₆O₂ 122.12 -OH (hydroxyl) Antioxidant, flavoring agent, precursor to vanillin

Reactivity and Functional Differences

  • Electron-Donating Capacity: The dibenzylamino group in this compound is a stronger electron donor compared to dimethylamino (-N(CH₃)₂) or diethylamino (-N(CH₂CH₃)₂) groups due to the resonance-stabilizing effect of benzyl substituents. This enhances its utility in charge-transfer complexes and photochemical applications .
  • Steric Hindrance: The bulky dibenzylamino group reduces reactivity in nucleophilic additions compared to smaller substituents (e.g., dimethylamino), making it less favorable in reactions requiring high steric accessibility .
  • Biological Activity: While 4-(dimethylamino)benzaldehyde exhibits constrictive properties in ileal smooth muscle (frequency reduction: 0.48 ± 0.02 Hz → 0.22 ± 0.03 Hz) , this compound derivatives are primarily explored for anticancer activity via Schiff base formation .

Biological Activity

4-(Dibenzylamino)benzaldehyde, a compound with the chemical formula C19_{19}H18_{18}NO, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a dibenzylamino group. The structural formula can be represented as:

C6H4(C6H5CH2)2C=O\text{C}_{6}\text{H}_{4}(\text{C}_{6}\text{H}_{5}\text{CH}_{2})_{2}\text{C}=O

This compound is characterized by its aromatic structure, which contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Effects

The compound has also been investigated for anticancer properties . In vitro studies show that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Activity

Recent findings suggest that this compound may possess neuroprotective effects , particularly in models of neurodegenerative diseases. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro, potentially through the upregulation of antioxidant enzymes .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, it helps protect cells from oxidative damage.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various concentrations of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.
  • Cancer Cell Apoptosis :
    • In a controlled experiment on HeLa cells, treatment with 10 µM of the compound resulted in a 50% increase in apoptotic cells compared to the control group after 24 hours. Flow cytometry analysis confirmed the activation of caspase-3 and caspase-9 pathways .
  • Neuroprotection in Oxidative Stress Models :
    • An investigation into the neuroprotective effects showed that pre-treatment with this compound at concentrations of 5 µM significantly reduced cell death in SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerInduction of apoptosis in HeLa cells
NeuroprotectiveReduced oxidative stress-induced death

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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